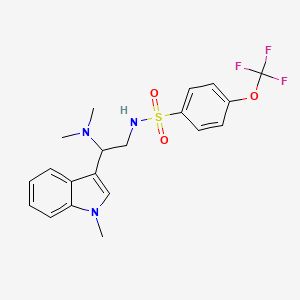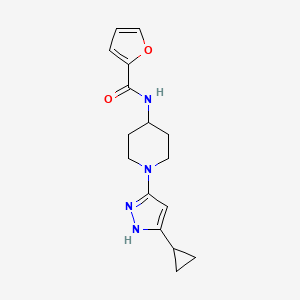
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .Molecular Structure Analysis
The molecular structure of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide” includes a benzene ring attached to a carboxamido substituent . The average weight of the molecule is 227.2618 and the monoisotopic weight is 227.105862053 . The chemical formula of the compound is C13H13N3O .科学的研究の応用
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research by Patel (2020) focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, notably those related to Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These compounds exhibit significant antimicrobial activity against human pathogenic bacteria. This study highlights the importance of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).
Structure-Activity Relationships of Pyrazole Derivatives
Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study provides insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which includes a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. Such information is crucial for designing compounds targeting cannabinoid receptors (Lan et al., 1999).
PET Imaging of Microglia
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used as a noninvasive tool for imaging of reactive microglia and disease-associated microglia. This compound, closely related structurally to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide, demonstrates the potential of furan-containing compounds in neuroinflammation research and therapy (Horti et al., 2019).
Antimicrobial and Anticancer Activities
Zaki, Al-Gendey, and Abdelhamid (2018) explored the synthesis, antimicrobial, and anticancer activities of several heterocyclic compounds starting from chalcones, including those related to furan-2-carboxamide structures. This study exemplifies the broad spectrum of biological activities that furan-containing compounds can exhibit, making them valuable in pharmaceutical development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and SAR of Urotensin-II Receptor Antagonists
Lim et al. (2019) reported on the synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. This study showcases the application of furan-containing compounds in the search for new treatments targeting cardiovascular diseases (Lim et al., 2019).
作用機序
Target of Action
The primary target of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide interacts with PAK4, inhibiting its activity . This inhibition occurs as the compound occupies the hydrophobic cavity of the P-loop pocket of PAK4 .
Biochemical Pathways
The inhibition of PAK4 by N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide affects several biochemical pathways. These include pathways related to cell growth, apoptosis, and cytoskeleton functions . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The result of the action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is the inhibition of PAK4 activity. This inhibition leads to significant antiproliferative activity against certain cell lines, such as the A549 cell line . It also results in the inhibition of cell cycle distribution, migration, and invasion of these cells .
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSDARJLNGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)
![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)
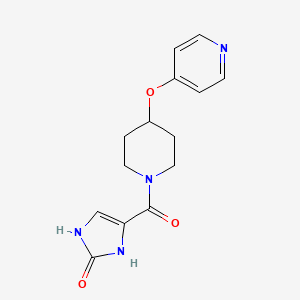
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
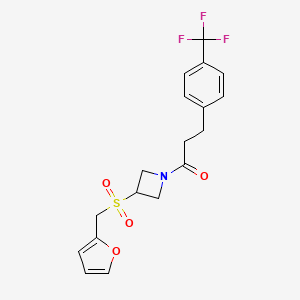
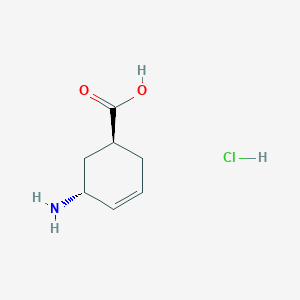
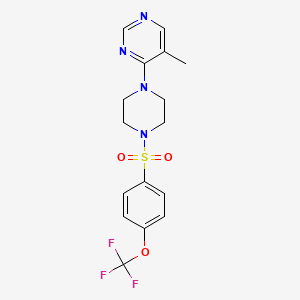

![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
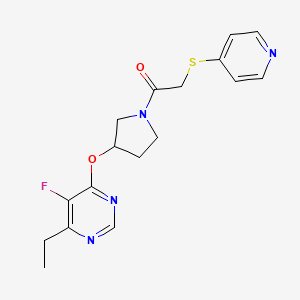
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
